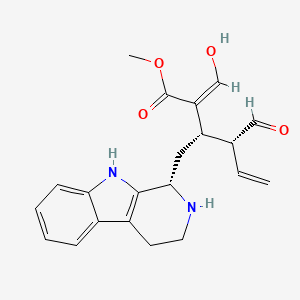

Dialdehyde

Description

Structure

3D Structure

Propriétés

Numéro CAS |

85955-83-5 |

|---|---|

Formule moléculaire |

C21H24N2O4 |

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

methyl (2Z,3S,4R)-4-formyl-2-(hydroxymethylidene)-3-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]hex-5-enoate |

InChI |

InChI=1S/C21H24N2O4/c1-3-13(11-24)16(17(12-25)21(26)27-2)10-19-20-15(8-9-22-19)14-6-4-5-7-18(14)23-20/h3-7,11-13,16,19,22-23,25H,1,8-10H2,2H3/b17-12-/t13-,16-,19-/m0/s1 |

Clé InChI |

ZNZYKNKBJPZETN-WELNAUFTSA-N |

SMILES |

COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |

SMILES isomérique |

COC(=O)/C(=C\O)/[C@@H](C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2)[C@@H](C=C)C=O |

SMILES canonique |

COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Dialdehydes with Proteins

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of dialdehydes with proteins. It details the reaction mechanisms, influencing factors, and biological consequences of these interactions, with a focus on glutaraldehyde and malondialdehyde. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes to support researchers in the fields of biochemistry, drug development, and materials science.

Introduction to Dialdehydes

Dialdehydes are organic compounds characterized by the presence of two aldehyde (-CHO) functional groups. This bifunctionality makes them highly effective cross-linking agents, capable of forming covalent bonds with and between macromolecules like proteins.[1] Their reactivity is harnessed in various applications, from tissue fixation in microscopy and leather tanning to enzyme immobilization and drug delivery systems.[2][3] However, endogenous dialdehydes, such as malonthis compound, are products of oxidative stress and their reactions with proteins are implicated in cellular damage and disease pathogenesis.[4][5] Understanding the chemistry of these reactions is therefore critical for both their application and the mitigation of their potentially harmful biological effects.

Two of the most significant dialdehydes in this context are:

-

Glutaraldehyde (GA): A five-carbon this compound widely used as a synthetic cross-linker due to its high efficiency in forming stable cross-links.[3]

-

Malonthis compound (MDA): A three-carbon this compound generated endogenously through lipid peroxidation of polyunsaturated fatty acids.[4][6] It serves as a key biomarker for oxidative stress.

Reaction Mechanisms and Protein Targets

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack from various functional groups present on amino acid side chains.[7] The bifunctionality of dialdehydes allows them to react with one or two protein functional groups, leading to simple adduction or the formation of intra- or intermolecular cross-links.

Primary Reaction Pathways

-

Schiff Base Formation: The most common reaction involves the nucleophilic attack of a primary amine, primarily the ε-amino group of lysine residues, on a carbonyl carbon. This forms an unstable carbinolamine intermediate that dehydrates to form a Schiff base (an imine).[2][3] This reaction is reversible, particularly under acidic conditions.[2][7]

-

Michael Addition: For α,β-unsaturated dialdehydes, which can be formed from glutaraldehyde polymerization or are characteristic of other aldehydes like 4-hydroxynenonal (HNE), a second type of reaction can occur.[2][8] Nucleophiles, such as the thiol group of cysteine or the imidazole group of histidine, can attack the β-carbon of the α,β-unsaturated system in a Michael-type addition.[2][8]

Glutaraldehyde (GA)

In aqueous solutions, glutaraldehyde exists as a complex equilibrium of multiple forms, including the monomer, cyclic hemiacetals, and polymeric structures formed via aldol condensation.[2][3] This complexity means that the reaction with proteins is not straightforward. The reactivity is maximized at a five-carbon chain length, making glutaraldehyde more effective than other dialdehydes like glyoxal or adipaldehyde.[3]

-

Primary Targets: The most reactive protein residues are nucleophiles. Glutaraldehyde reacts readily with the primary amino groups of lysine.[1][9] Other targeted groups include the thiol groups of cysteine, phenolic groups of tyrosine, and imidazole groups of histidine.[2]

-

Reaction Conditions: The reaction is highly pH-dependent. It proceeds rapidly with amine groups at a neutral or slightly alkaline pH (around 7.0-9.0), where the Schiff base formed is more stable.[2][3]

Malonthis compound (MDA)

MDA is a major product of lipid peroxidation and can react with proteins to form a variety of adducts.[4][5] These modifications can alter protein structure and function and are often immunogenic, triggering an immune response.[4][10]

-

Primary Targets: Like glutaraldehyde, MDA primarily targets the ε-amino group of lysine and the N-terminal α-amino group.[11][12] It can also react with arginine and histidine residues.[12]

-

Adduct Formation: The reaction of MDA with lysine can result in several adducts, including N-propenal Schiff bases and stable, fluorescent 1,4-dihydropyridine-3,5-dicarbaldehyde (DHP) type adducts.[11]

-

Hybrid Adducts: In the presence of other aldehydes like acetaldehyde (a metabolite of ethanol), MDA can form hybrid malonthis compound-acetaldehyde (MAA) adducts.[10][13] These adducts are highly immunogenic and have been detected in the livers of ethanol-fed animals, implicating them in alcohol-induced liver disease.[10][13]

/dot

Caption: General reaction pathway for this compound-mediated protein cross-linking.

Factors Influencing Reactivity

Several factors can significantly alter the rate and extent of this compound-protein reactions.[14] Optimization of these parameters is crucial for controlling cross-linking efficiency in experimental and industrial settings.

| Factor | Effect on Reactivity | Rationale | Reference(s) |

| pH | Reaction rate increases with pH, typically optimal between 7.0 and 9.0. | The primary amine targets (e.g., lysine) must be deprotonated to act as effective nucleophiles. Schiff base stability is also higher at neutral to alkaline pH. | [2][3] |

| Temperature | Higher temperatures generally increase the reaction rate. | Increased kinetic energy leads to more frequent collisions between reactants, overcoming the activation energy barrier. | [14][15] |

| Concentration | Increasing the concentration of either the this compound or the protein increases the reaction rate. | Higher concentrations lead to a greater frequency of molecular collisions, as described by collision theory. | [15][16] |

| Reaction Time | The extent of cross-linking increases with incubation time. | More time allows for more reaction events to occur until reactants are depleted or equilibrium is reached. | [17][18] |

| Protein Structure | The accessibility of reactive amino acid residues on the protein surface is critical. | Residues buried within the protein's core are sterically hindered and less available for reaction. The number of available lysine groups is a key factor. | [9] |

| Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the this compound and should be avoided. | The buffer molecules act as scavengers, quenching the reaction with the intended protein target. Phosphate or HEPES buffers are suitable alternatives. | [19] |

Biological and Pathological Consequences

The modification of proteins by dialdehydes leads to significant changes in their structure and function, which can have profound biological consequences.

-

Structural Alterations: Cross-linking rigidifies protein structures, leading to the formation of soluble oligomers or insoluble aggregates.[1][9] This can stabilize proteins but may also cause non-functional aggregation.[5]

-

Enzyme Inactivation: Modification of amino acid residues within an enzyme's active site can lead to a partial or complete loss of catalytic activity.[1]

-

Immunogenicity: Protein adducts, particularly those formed by MDA and MAA, can be recognized as foreign by the immune system, leading to the production of antibodies.[4][10] This immune response may contribute to tissue damage in diseases associated with oxidative stress, such as alcoholic liver disease.[10][13]

-

Disruption of Cellular Signaling: Aldehyde-protein adducts can interfere with normal cellular processes. For example, MAA adducts have been shown to activate Protein Kinase C (PKC) epsilon, triggering inflammatory pathways.[20] Endogenous aldehydes can also cause RNA-protein crosslinks, which stall ribosomes and inhibit protein synthesis, triggering a specific stress response pathway for their removal.[21]

-

DNA-Protein Cross-links (DPCs): Dialdehydes like MDA can cross-link proteins (such as histones) to DNA.[22] These DPCs are bulky lesions that can block DNA replication and transcription, posing a significant threat to genome stability.[23][24][25]

/dot

Caption: Inflammatory signaling initiated by MAA-protein adduct formation.[20]

Experimental Protocols and Analysis

The study of this compound-protein interactions involves controlled cross-linking experiments followed by analytical techniques to characterize the resulting products.

General Protocol for Glutaraldehyde Cross-Linking of Proteins

This protocol provides a generalized methodology for intermolecular protein cross-linking using glutaraldehyde.[17][18][19] Researchers should optimize concentrations and incubation times for their specific proteins of interest.

Materials:

-

Purified protein sample

-

Glutaraldehyde (GA) solution (e.g., 2.5% v/v, freshly prepared)

-

Reaction Buffer (e.g., 20 mM HEPES or Phosphate Buffer, pH 7.5-8.0. Avoid Tris. )[19]

-

Quenching Solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

SDS-PAGE reagents (Laemmli sample buffer, gels, running buffer)

Methodology:

-

Sample Preparation: Prepare the protein sample in the reaction buffer to a final concentration of 50-100 µg in a total volume of ~100 µL.[19]

-

Cross-Linking Reaction:

-

Initiate the reaction by adding the glutaraldehyde solution to the protein sample. A final GA concentration of 0.1% to 2.5% is typical.[18]

-

Incubate the mixture at room temperature or 37°C for a defined period, typically ranging from 2 minutes to 30 minutes.[17][19] Gentle mixing ensures homogeneity.

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of approximately 100-200 mM.[17] The primary amines in the quencher react with and neutralize any excess glutaraldehyde. Incubate for an additional 15 minutes.

-

Analysis:

-

Add an equal volume of 2x Laemmli sample buffer to the quenched reaction mixture.

-

Boil the sample for 5 minutes to denature the proteins.

-

Analyze the products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers indicates successful cross-linking.

-

Analysis of MDA-Protein Adducts by Mass Spectrometry

Characterizing the specific sites and types of MDA adducts typically requires mass spectrometry (MS).[11][12]

| Parameter | Description | Typical Value / Method | Reference(s) |

| Adduct Type | Specific chemical modification by MDA. | N-propenal (Schiff base) | +54 Da |

| Dihydropyridine-type (DHP-lysine) | +134 Da | ||

| Instrumentation | Mass spectrometry technique used for analysis. | LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) | [11][12] |

| Sample Prep | Steps to prepare the protein for MS analysis. | 1. Reaction of protein with MDA. 2. Reduction with NaBH₄ to stabilize Schiff bases. 3. Proteolytic digestion (e.g., with trypsin). | [12][26] |

| Data Analysis | Method to identify modified peptides. | Database search of MS/MS spectra, looking for specific mass shifts on susceptible amino acids (Lys, Arg, His, N-terminus). | [11][12] |

/dot

Caption: A standard workflow for protein cross-linking and subsequent analysis.

Conclusion

The reactivity of dialdehydes with proteins is a multifaceted process governed by chemical principles and influenced by a range of environmental factors. For bifunctional reagents like glutaraldehyde, this reactivity provides a powerful tool for stabilizing proteins and studying their interactions. For endogenous byproducts like malonthis compound, the same reactivity contributes to cellular damage and the pathology of various diseases. A thorough understanding of the underlying mechanisms, reaction kinetics, and analytical methods is essential for professionals in drug development, toxicology, and biomedical research to effectively utilize or mitigate the effects of these potent molecules.

References

- 1. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Immunochemical properties of malonthis compound-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]

- 9. ftb.com.hr [ftb.com.hr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometric Evidence of Malonaldehyde and 4-Hydroxynonenal Adductions to Radical-Scavenging Soy Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of reaction scheme describing malonthis compound-acetaldehyde-protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. What are the factors that affect the rate of chemical reaction? | AAT Bioquest [aatbio.com]

- 16. Factors Affecting Reaction Rate in Chemical Kinetics - ATA Scientific [atascientific.com.au]

- 17. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 18. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. fgsc.net [fgsc.net]

- 20. Hybrid malonthis compound and acetaldehyde protein adducts form in the lungs of mice exposed to alcohol and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scientists discover a new stress response pathway for repairing RNA-protein crosslinks caused by toxic aldehydes | COM / Unit Communication and Media [press.uni-mainz.de]

- 22. Analysis of DNA-protein crosslinking activity of malonthis compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]

- 25. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Dialdehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialdehydes are a class of organic compounds characterized by the presence of two aldehyde functional groups. Their bifunctionality imparts a high degree of reactivity, making them invaluable reagents in a multitude of scientific disciplines. This technical guide provides a comprehensive overview of the chemical structure and properties of key dialdehydes, with a particular focus on their applications in research and drug development. This document details their physicochemical properties, reactivity, and roles in biological systems. Furthermore, it provides detailed experimental protocols for their use in protein crosslinking, quantification of lipid peroxidation, and the synthesis of crosslinked hydrogels. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their mechanisms of action and applications.

Introduction to Dialdehydes

Dialdehydes are organic molecules containing two aldehyde (-CHO) groups. The reactivity of these functional groups allows dialdehydes to participate in a variety of chemical reactions, most notably as crosslinking agents. Their ability to form covalent bonds with nucleophilic groups, such as the primary amines found in proteins and other biological macromolecules, underlies their utility in diverse applications, from industrial processes to advanced biomedical research.[1] This guide will focus on several dialdehydes of significant scientific interest: glyoxal, malondialdehyde, glutaraldehyde, succinaldehyde, adipaldehyde, and isomers of phthalaldehyde.

Physicochemical Properties of Selected Dialdehydes

The physicochemical properties of dialdehydes dictate their solubility, reactivity, and suitability for specific applications. A summary of key quantitative data for a selection of dialdehydes is presented in Table 1 for easy comparison.

| Property | Glyoxal | Malonthis compound | Glutaraldehyde | Succinaldehyde | Adipaldehyde | o-Phthalaldehyde | Isophthalaldehyde | Terephthalaldehyde |

| IUPAC Name | Ethanedial | Propanedial | Pentanedial | Butanedial | Hexanedial | Benzene-1,2-dicarbaldehyde | Benzene-1,3-dicarbaldehyde | Benzene-1,4-dicarbaldehyde |

| CAS Number | 107-22-2 | 542-78-9 | 111-30-8 | 638-37-9 | 1072-21-5 | 643-79-8 | 626-19-7 | 623-27-8 |

| Molecular Formula | C₂H₂O₂ | C₃H₄O₂ | C₅H₈O₂ | C₄H₆O₂ | C₆H₁₀O₂ | C₈H₆O₂ | C₈H₆O₂ | C₈H₆O₂ |

| Molar Mass ( g/mol ) | 58.04 | 72.06 | 100.12 | 86.09 | 114.14 | 134.13 | 134.13 | 134.13 |

| Melting Point (°C) | 15 | 72 | -14 | N/A | -8 | 55-58 | 89-89.5 | 114-116 |

| Boiling Point (°C) | 50.4 | 108 | 187-189 | 169-170 (decomposes) | 153.66 | 266 | 245-248 | 246 |

| Density (g/mL) | 1.27 | 0.991 | 1.06 | 1.064 | 1.003 | 1.13 | 1.395 | N/A |

| Solubility in Water | Soluble | Soluble | Miscible | Soluble | Soluble | 5 g/100 mL | Slightly soluble | 200 mg/L |

| Appearance | Yellowish liquid/crystals | Needle-like solid | Colorless, oily liquid | Colorless liquid | Colorless liquid | Pale yellow crystalline solid | White to slightly yellow needles | White to light yellow crystalline powder |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Chemical Reactivity and Applications

The reactivity of dialdehydes is dominated by the electrophilic nature of the aldehyde groups, which readily react with nucleophiles. This reactivity is harnessed in a variety of applications.

Crosslinking of Proteins and Biomaterials

Glutaraldehyde is a widely used crosslinking agent for proteins and biomaterials.[1] It reacts with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form stable covalent bonds.[1] This crosslinking can stabilize protein structures, immobilize enzymes, and is used in the fixation of tissues for microscopy.[1]

Biomarkers of Oxidative Stress

Malonthis compound (MDA) is a major product of lipid peroxidation, a process induced by oxidative stress.[22] As such, the quantification of MDA is a widely used method to assess the level of oxidative damage in biological systems.[22]

Synthesis of Polymers and Advanced Materials

Aromatic dialdehydes, such as terephthalaldehyde, serve as monomers in the synthesis of advanced polymers, including Schiff base polymers and covalent organic frameworks (COFs).[16] These materials have applications in gas storage, catalysis, and optoelectronics.[16]

Role in Drug Development

In drug development, dialdehydes are utilized as versatile intermediates for the synthesis of complex pharmaceutical compounds.[22] Furthermore, this compound-crosslinked hydrogels are being explored as matrices for controlled drug delivery.[23]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of dialdehydes in research. The following section provides protocols for key experiments.

Protein Crosslinking with Glutaraldehyde

Objective: To covalently crosslink proteins in a purified sample or cell lysate to stabilize protein-protein interactions for analysis.

Materials:

-

Purified protein sample or cell lysate in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.0)

-

Glutaraldehyde solution (e.g., 25% aqueous solution)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Sample Preparation: Prepare the protein sample at a suitable concentration in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with glutaraldehyde.[4]

-

Crosslinking Reaction: Add glutaraldehyde to the protein sample to a final concentration of 0.05% to 2.5% (v/v). The optimal concentration and incubation time should be determined empirically for each system. A typical starting point is 0.1% glutaraldehyde for 10-30 minutes at room temperature.[3][4]

-

Quenching: Terminate the crosslinking reaction by adding the quenching solution to a final concentration of approximately 50 mM. The primary amines in the quenching solution will react with and neutralize any unreacted glutaraldehyde. Incubate for 15 minutes at room temperature.[3]

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify crosslinked protein complexes.[4]

Quantification of Malonthis compound (MDA) using the TBARS Assay

Objective: To quantify the level of MDA in a biological sample as an indicator of lipid peroxidation.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer or microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of MDA standards by acid hydrolysis of TMP.

-

Sample Preparation: To the biological sample, add BHT to prevent further lipid peroxidation during the assay.

-

Protein Precipitation: Add TCA to precipitate proteins, then centrifuge to collect the supernatant.

-

Reaction with TBA: Mix the supernatant with the TBA reagent and incubate at 90-100°C for 60 minutes. This reaction forms a colored MDA-TBA adduct.

-

Quantification: After cooling, measure the absorbance of the MDA-TBA adduct at 532 nm. Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve.

Synthesis of this compound-Crosslinked Gelatin Hydrogels

Objective: To synthesize a biocompatible and biodegradable hydrogel for applications such as drug delivery or tissue engineering.

Materials:

-

Gelatin

-

This compound crosslinker (e.g., glutaraldehyde or oxidized polysaccharide)

-

Phosphate-buffered saline (PBS)

-

Molds for hydrogel casting

Procedure:

-

Gelatin Solution Preparation: Dissolve gelatin in PBS at an elevated temperature (e.g., 50°C) to form a homogenous solution.

-

Crosslinking: While stirring, add the this compound crosslinker to the gelatin solution. The concentration of the crosslinker will determine the mechanical properties of the hydrogel.[24]

-

Gelation: Pour the mixture into molds and allow it to cool and crosslink. The gelation time will depend on the concentration of gelatin and the crosslinker.

-

Washing: After gelation, wash the hydrogels extensively with PBS to remove any unreacted crosslinker.

-

Characterization: The resulting hydrogels can be characterized for their swelling behavior, mechanical properties, and degradation rate.[23]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams were created using the DOT language.

Signaling Pathways

Advanced glycation end products (AGEs), which can be formed from dialdehydes like glyoxal and malonthis compound, play a significant role in the pathogenesis of various diseases by activating the Receptor for Advanced Glycation End Products (RAGE).[25][26]

References

- 1. nbinno.com [nbinno.com]

- 2. adipaldehyde [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Isophthalaldehyde [chembk.com]

- 6. Terephthalaldehyde | 623-27-8 | Benchchem [benchchem.com]

- 7. Isophthalaldehyde(626-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Buy Adipaldehyde | 1072-21-5 [smolecule.com]

- 9. Succinaldehyde | 638-37-9 [chemicalbook.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. o-Phthalaldehyde | 643-79-8 [chemicalbook.com]

- 13. terephthalaldehyde, 623-27-8 [thegoodscentscompany.com]

- 14. Succinaldehyde | CAS#:638-37-9 | Chemsrc [chemsrc.com]

- 15. guidechem.com [guidechem.com]

- 16. Terephthalaldehyde - Wikipedia [en.wikipedia.org]

- 17. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 18. Isophthalaldehyde | C8H6O2 | CID 34777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Phthalaldehyde - Wikipedia [en.wikipedia.org]

- 20. Adipaldehyde - Wikipedia [en.wikipedia.org]

- 21. Isophthalaldehyde - Wikipedia [en.wikipedia.org]

- 22. Research progress on ferroptosis in the pathogenesis and treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pullulan this compound crosslinked gelatin hydrogels with high strength for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. cusabio.com [cusabio.com]

- 26. researchgate.net [researchgate.net]

Synthesis of Novel Dialdehyde Compounds for Crosslinking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel crosslinking agents is a cornerstone of innovation in biomaterials, drug delivery, and tissue engineering. Dialdehydes, prized for their ability to form covalent bonds with amine and hydroxyl groups, are a critical class of crosslinkers. This technical guide provides a comprehensive overview of the synthesis of novel dialdehyde compounds, with a particular focus on both established and emerging methodologies. Detailed experimental protocols for the synthesis of polysaccharide-derived and aliphatic dialdehydes are presented, alongside methods for their characterization. Furthermore, this guide details the application of these dialdehydes in the crosslinking of biopolymers, with a focus on the formation of hydrogels. Quantitative data on the mechanical properties and cytocompatibility of the resulting crosslinked materials are summarized to facilitate comparison and aid in the selection of appropriate crosslinking strategies.

Introduction to this compound Crosslinkers

Dialdehydes are organic compounds containing two aldehyde functional groups (-CHO). Their utility as crosslinkers stems from the high reactivity of the aldehyde moiety, which readily forms Schiff bases with primary amines and acetals with hydroxyl groups. This reactivity allows for the covalent linking of polymer chains, leading to the formation of stable three-dimensional networks.

Traditionally, glutaraldehyde has been the most widely used this compound crosslinker. However, concerns regarding its cytotoxicity have spurred the search for safer and more biocompatible alternatives.[1] Polysaccharide-derived dialdehydes, such as this compound starch (DAS) and this compound cellulose (DAC), have emerged as promising substitutes due to their biocompatibility, biodegradability, and low toxicity.[1] This guide will explore the synthesis and application of these and other novel this compound compounds.

Synthesis of Novel this compound Compounds

The synthesis of dialdehydes can be broadly categorized into two main approaches: the oxidative cleavage of precursors and the build-up from smaller molecules. This section details key synthetic methodologies.

Periodate Oxidation of Polysaccharides

Periodate oxidation is a well-established and efficient method for introducing aldehyde groups into polysaccharides that contain vicinal diols (hydroxyl groups on adjacent carbons). The periodate ion (IO₄⁻) selectively cleaves the carbon-carbon bond of the diol, oxidizing the hydroxyl groups to aldehydes.

Caption: Periodate oxidation of a polysaccharide.

This protocol is adapted from established methods for the synthesis of this compound starch.

Materials:

-

Corn starch

-

Sodium periodate (NaIO₄)

-

Deionized water

-

Acetone

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Suspend 20g of native corn starch in 120 mL of deionized water in a flask.

-

Add the desired amount of NaIO₄ to the suspension. The molar ratio of starch to periodate will determine the degree of oxidation.

-

Adjust the pH of the mixture to 3.0 with a 2% HCl solution.

-

Stir the mixture in a water bath at 35°C for 4 hours in the dark.

-

After the reaction, filter the mixture and wash the solid product ten times with 100 mL of deionized water, followed by one wash with 50 mL of acetone.

-

Dry the resulting this compound starch in a hot-air oven at 50°C for 48 hours.

-

Grind the dried product to obtain a fine powder.

Oxidative Cleavage of Cyclic Alkenes

A powerful method for the synthesis of aliphatic dialdehydes is the oxidative cleavage of cyclic alkenes. This approach can yield a variety of linear dialdehydes depending on the starting cyclic precursor.

Caption: Synthesis of an aliphatic this compound.

This protocol describes the synthesis of adipaldehyde from trans-cyclohexane-1,2-diol.[2]

Materials:

-

trans-cyclohexane-1,2-diol

-

Sodium periodate (NaIO₄)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

Prepare a hot aqueous solution of NaIO₄ (1.08 M, 65 mmol, 60 mL) and add it to a vigorously stirred suspension of 50 g of silica gel.

-

Add a solution of trans-cyclohexane-1,2-diol (5.81 g, 50 mmol) in 250 mL of CH₂Cl₂ drop-wise to the silica gel suspension.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Filter the mixture and wash the silica gel three times with CH₂Cl₂.

-

Evaporate the CH₂Cl₂ from the filtrate to obtain adipaldehyde as a colorless oil (yield: 75%).[2]

Characterization of this compound Compounds

Thorough characterization is essential to confirm the successful synthesis of dialdehydes and to quantify the aldehyde content, which is critical for controlling the crosslinking process.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of aldehyde groups can be confirmed by the appearance of a characteristic carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic peak for the aldehyde proton between 9 and 10 ppm. ¹³C NMR will show a resonance for the carbonyl carbon between 190 and 200 ppm.

Quantification of Aldehyde Content

The degree of oxidation, or the aldehyde content, can be determined by titration. A common method involves the reaction of the this compound with hydroxylamine hydrochloride, which forms an oxime and releases hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.

Materials:

-

This compound sample

-

Hydroxylamine hydrochloride solution (0.25 M, pH 4.5)

-

Standardized sodium hydroxide (NaOH) solution (0.1 M)

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 20 mL of deionized water.

-

Add 20 mL of the hydroxylamine hydrochloride solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Titrate the liberated HCl with the standardized 0.1 M NaOH solution to a pH of 4.5.

-

A blank titration with only the hydroxylamine hydrochloride solution should also be performed.

-

The aldehyde content can be calculated using the following formula: Aldehyde content (mmol/g) = [(V_sample - V_blank) × C_NaOH] / m_sample where V is the volume of NaOH solution used, C is the concentration of the NaOH solution, and m is the mass of the this compound sample.

Application in Crosslinking

Dialdehydes are versatile crosslinkers for a variety of biopolymers, including proteins and polysaccharides, leading to the formation of hydrogels with tunable properties.

Experimental Workflow for Hydrogel Formation and Characterization

Caption: Hydrogel formation and characterization.

Crosslinking of Gelatin with this compound Starch

Protocol:

-

Prepare a 10% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C.

-

Prepare a solution of this compound starch in deionized water at the desired concentration.

-

Mix the gelatin and this compound starch solutions at a specific ratio and pour the mixture into a mold.

-

Allow the mixture to gel at room temperature or as required.

-

The resulting hydrogel can then be subjected to further characterization.

Crosslinking of Poly(vinyl alcohol) (PVA) with this compound Cellulose

Protocol:

-

Prepare a PVA solution by dissolving PVA in deionized water with heating.

-

Prepare a solution of this compound cellulose.

-

Mix the PVA and this compound cellulose solutions. An acidic catalyst, such as hydrochloric acid, may be added to facilitate the acetalization reaction.[3]

-

Cast the mixture into a film or mold and allow it to dry and crosslink, often with gentle heating.

Data Presentation: Properties of Crosslinked Materials

The properties of the resulting crosslinked materials are highly dependent on the type of biopolymer, the this compound crosslinker, and the crosslinking conditions.

Table 1: Mechanical Properties of this compound Crosslinked Hydrogels

| Biopolymer | This compound Crosslinker | Crosslinker Conc. | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| Gelatin | This compound Starch | 1% | - | 0.099 | - |

| Gelatin | This compound Starch | 3% | - | 0.125 | - |

| PVA | This compound Cellulose | 0.5% | 1.2 | 0.8 | 180 |

| PVA | This compound Cellulose | 1.0% | 1.8 | 1.5 | 150 |

| PVA | This compound Cellulose | 1.5% | 2.5 | 2.2 | 120 |

| PVA-2CNC-1LNP | Glutaraldehyde | - | 35.4 | - | - |

| PVA | - | - | 26 | - | - |

Data compiled from various sources.[3][4] Note that direct comparison between different studies may be limited due to variations in experimental conditions.

Table 2: Cytotoxicity of this compound Crosslinkers

| Crosslinker | Cell Line | Assay | Result |

| This compound Starch | L929 fibroblasts | MTT | Low cytotoxicity |

| This compound Cellulose | L929 fibroblasts | Direct Contact | Low cytotoxicity |

| Glutaraldehyde | Various | Various | High cytotoxicity |

Cytotoxicity is generally lower for polysaccharide-derived dialdehydes compared to glutaraldehyde.[1][5]

Conclusion

The synthesis of novel this compound compounds, particularly those derived from biocompatible sources like polysaccharides, offers significant advantages for crosslinking applications in the biomedical field. The methods outlined in this guide provide a foundation for the development of advanced biomaterials with tailored properties. The detailed protocols for synthesis, characterization, and application will aid researchers in designing and evaluating new crosslinking strategies for a wide range of applications, from drug delivery to regenerative medicine. The continued exploration of novel this compound structures and their crosslinking capabilities will undoubtedly lead to the next generation of high-performance biomaterials.

References

An In-depth Technical Guide on the Mechanism of Schiff Base Formation with Dialdehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of Schiff base formation, with a specific focus on the reactions involving dialdehydes. The formation of the carbon-nitrogen double bond, or imine, is a cornerstone of synthetic chemistry, with wide-ranging applications in materials science, catalysis, and particularly in drug development for the synthesis of macrocycles and other complex architectures. This document details the underlying mechanistic principles, explores the factors governing product distribution, provides detailed experimental protocols for key reactions, and presents spectroscopic and computational data to aid in the characterization and understanding of these reactions.

Core Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction typically proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally fast.

-

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base, containing a carbon-nitrogen double bond. This step is often the rate-determining step of the reaction and can be catalyzed by either acid or base.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or a drying agent.

Role of pH

The pH of the reaction medium plays a critical role in the rate of Schiff base formation. The reaction rate is generally maximal in a mildly acidic medium (typically pH 4-6).

-

At low pH (highly acidic): The amine nucleophile becomes protonated to form an ammonium salt (R-NH3+). This protonation deactivates the nucleophile as it no longer has a lone pair of electrons to attack the carbonyl carbon, thus slowing down or inhibiting the initial addition step.

-

At high pH (basic or neutral): The concentration of protons is too low to effectively catalyze the dehydration of the carbinolamine intermediate. The hydroxyl group of the carbinolamine is a poor leaving group, and its protonation to form a better leaving group (-OH2+) is necessary for efficient dehydration.

Therefore, a delicate balance of pH is required to ensure a sufficient concentration of unprotonated amine for the nucleophilic attack while also having enough acid to catalyze the dehydration step.

Reactions with Dialdehydes: Macrocyclization vs. Polymerization

When a dialdehyde reacts with a diamine, the reaction can proceed via two competing pathways:

-

Intermolecular Reaction: The aldehyde and amine groups of different molecules react, leading to the formation of linear oligomers and polymers.

-

Intramolecular Reaction: If the stoichiometry and geometry are favorable, the two ends of a linear intermediate can react to form a cyclic product, known as a macrocycle.

The outcome of the reaction is governed by the principles of kinetic and thermodynamic control .[1][2]

-

Kinetic Control: Favored at lower temperatures and shorter reaction times, leading to the fastest-forming product. In the context of this compound-diamine reactions, this can sometimes favor the formation of smaller, less stable macrocycles or linear oligomers.

-

Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and form the most stable product. For rigid aromatic dialdehydes and diamines, this often leads to the formation of stable macrocyclic structures like [2+2], [3+3], or [4+4] condensation products.[3] The reversibility of the imine bond allows for "error correction" where less stable products can revert to starting materials and re-form into the thermodynamically favored macrocycle.

The choice of solvent also plays a crucial role in templating the reaction. Solvents like benzene and toluene have been shown to shift the equilibrium towards the formation of a single macrocyclic product.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of Schiff bases from various dialdehydes under different experimental conditions.

Table 1: Synthesis of Schiff Bases from 1,10-Phenanthroline-2,9-dicarboxaldehyde [5][6]

| Amine Reactant | Solvent | Method | Reaction Time | Yield (%) |

| 2-Mercaptoaniline | Dichloromethane | Conventional (Reflux) | 4 h | 86 |

| 2-Mercaptoaniline | Dichloromethane | Microwave | 10 min | 86 |

| S-Methyldithiocarbazate | Methanol | Conventional (Reflux) | 3 h | 85 |

| S-Methyldithiocarbazate | Ethanol | Conventional (Reflux) | 3 h | 67 |

| S-Methyldithiocarbazate | Ethanol | Microwave | 15 min | 78 |

| S-Benzyldithiocarbazate | Methanol | Conventional (Reflux) | 2 h | 92 |

| S-Benzyldithiocarbazate | Ethanol | Conventional (Reflux) | 2 h | 88 |

| Thiosemicarbazide | Methanol | Conventional (Reflux) | 3 h | 95 |

| Thiosemicarbazide | Ethanol | Conventional (Reflux) | 3 h | 85 |

Table 2: Synthesis of Macrocycles from Terephthalaldehyde and Diamines [7]

| Diamine Reactant | Solvent System | Method | Reaction Time | Product | Yield (%) |

| D-Glucosamine | Anhydrous Methanol | Stirring at 35 °C | 50 min, then overnight | Single Schiff Base (L1) | 70.98 |

| D-Glucosamine | Anhydrous Methanol | Stirring at 35 °C | 50 min, then overnight | Double Schiff Base (L2) | - |

| D-Glucosamine | Water-Methanol | Stirring at RT | 3 h, then overnight | Single Schiff Base (L1) | 73.95 |

Table 3: Glutaraldehyde Cross-linking Efficiency of Proteins [8][9]

| Protein | Glutaraldehyde Conc. (%) | Reaction Time | Temperature | Degree of Modification (%) |

| Bovine Serum Albumin | 0.25 | 2 h | 4 °C | ~80-90 |

| Casein | 0.25 | 2 h | 4 °C | ~77 |

| Esperase | 0.25 | 2 h | 4 °C | 61 |

| Hemoglobin α chain | 0.5 | 5 min | Room Temp. | 100 |

Experimental Protocols

General Procedure for Macrocycle Synthesis from Terephthalaldehyde and a Diamine[3]

-

A solution of the diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane) (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of terephthalaldehyde (1.0 mmol) in the same solvent (20 mL) is added dropwise to the diamine solution over a period of 1 hour at room temperature with vigorous stirring.

-

The reaction mixture is stirred for an additional 24-48 hours at room temperature. The progress of the reaction can be monitored by TLC.

-

The solvent is removed under reduced pressure to yield the crude macrocyclic Schiff base.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, chloroform) or by column chromatography on neutral alumina.

Synthesis of a Schiff Base from o-Phthalaldehyde and Benzohydrazide[10]

-

A solution of benzohydrazide (1.36 g, 10 mmol) in 10 mL of absolute ethanol is prepared.

-

This solution is added gradually to a solution of o-phthalaldehyde (1.34 g, 10 mmol) in 10 mL of absolute ethanol containing a few drops of glacial acetic acid.

-

The mixture is refluxed with stirring for 2 hours. The reaction is monitored by TLC (ethyl acetate:chloroform, 4:1).

-

After cooling, the resulting yellow solid is filtered and recrystallized from absolute ethanol.

-

The product is dried to yield yellow crystals (Yield: 84%).

Protocol for Glutaraldehyde Cross-linking of Proteins[11]

-

Prepare a solution of the protein of interest (e.g., 3 µM) in HEPES buffer (pH 7.5).

-

Incubate the protein solution at 30°C for 10 minutes.

-

Add a freshly prepared 0.5% glutaraldehyde solution to a final concentration of 0.025%. For a negative control, add an equal volume of buffer.

-

Incubate the samples for an additional 10 minutes at 30°C.

-

Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of approximately 95 mM.

-

Incubate at room temperature for 15 minutes to ensure complete quenching.

-

The cross-linked protein sample is now ready for analysis by methods such as SDS-PAGE.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of a Schiff base by identifying the characteristic C=N stretching vibration.

-

C=N Stretch: A strong to medium intensity band typically appears in the region of 1600-1650 cm⁻¹ .[1][10] The exact position depends on the structure of the molecule, particularly the nature of the substituents on the carbon and nitrogen atoms. Conjugation with aromatic rings can shift this band to lower wavenumbers.

-

Disappearance of Starting Material Peaks: The formation of the Schiff base is also confirmed by the disappearance of the characteristic C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine.

Table 4: Characteristic FT-IR Data for Schiff Bases from 1,10-Phenanthroline-2,9-dicarboxaldehyde [5][11][12]

| Schiff Base from: | ν(C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 2-Mercaptoaniline | 1580 | 3100, 3080 (aromatic C-H) |

| S-Methyldithiocarbazate | 1580 | 3200 (N-H), 1050 (C=S) |

| Thiosemicarbazide | 1580 | 3300, 3250 (NH2), 1046 (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of Schiff bases.

-

¹H NMR: The most diagnostic signal is the proton of the azomethine group (-CH=N-) , which typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm .[13][14] The chemical shift is sensitive to the electronic environment and can be influenced by substituents on the aromatic rings.

-

¹³C NMR: The carbon atom of the azomethine group (-C=N-) gives a characteristic signal in the range of δ 145-165 ppm .[14][15] The disappearance of the aldehyde carbonyl carbon signal (typically δ 190-200 ppm) provides further evidence of Schiff base formation.

Table 5: ¹H and ¹³C NMR Data for Selected Schiff Bases

| Compound | Solvent | ¹H NMR (δ, ppm) -CH=N- | ¹³C NMR (δ, ppm) -C=N- | Reference |

| From o-phthalaldehyde and benzohydrazide | DMSO-d₆ | 8.96 (s) | - | [13] |

| From terephthalaldehyde and 2-aminophenol | - | 8.45 (s) | 160.2 | [16] |

| From 1,10-phenanthroline-2,9-dicarboxaldehyde and 2-mercaptoaniline | DMSO-d₆ | 8.75 (d) | 170 | [5] |

| Macrocycle from 2,6-pyridinedicarbaldehyde and 1,4-diaminobutane | CDCl₃ | 8.35 (s) | 163.5 | [4] |

Computational Insights

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanism of Schiff base formation. DFT calculations can provide valuable insights into:

-

Reaction Energetics: Calculation of the activation energies for the competing intramolecular (macrocyclization) and intermolecular (polymerization) pathways can help predict the favored product under kinetic control.

-

Thermodynamic Stability: The relative energies of different macrocyclic products ([2+2], [3+3], etc.) and the corresponding linear oligomers can be calculated to predict the thermodynamically favored product.

-

Transition State Structures: DFT can be used to model the geometries of the transition states, providing a deeper understanding of the reaction mechanism at a molecular level.

-

Electronic Properties: Calculation of properties such as HOMO-LUMO energy gaps and Mulliken atomic charges can provide insights into the reactivity of the dialdehydes and amines.[17][18]

For example, computational studies have shown that the presence of a network of hydrogen bonds in a reaction intermediate can significantly stabilize the pre-macrocyclic conformation, thereby promoting cyclization over polymerization by lowering the activation energy for the intramolecular pathway.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. isca.in [isca.in]

- 8. benchchem.com [benchchem.com]

- 9. ftb.com.hr [ftb.com.hr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes - Arabian Journal of Chemistry [arabjchem.org]

- 18. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Dual Nature of Dialdehydes: A Technical Guide to Their Natural Occurrence and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialdehydes are a class of organic compounds characterized by the presence of two aldehyde functional groups. Their inherent reactivity, stemming from the electrophilic nature of the carbonyl carbons, makes them pivotal players in a variety of biological processes. While some dialdehydes are well-known for their industrial and biomedical applications as cross-linking and sterilizing agents, a growing body of research is shedding light on their natural occurrence and significant roles in cellular signaling, oxidative stress, and the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the natural sources of dialdehydes, their multifaceted biological functions, and the experimental methodologies used to study them, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of Dialdehydes

Dialdehydes are found in a diverse range of natural sources, from endogenous products of metabolism in mammals to constituents of essential oils in plants. Their formation can be both enzymatic and non-enzymatic.

Endogenous Dialdehydes

The most significant and extensively studied naturally occurring dialdehydes in biological systems are products of oxidative stress-induced degradation of lipids and carbohydrates.

-

Malondialdehyde (MDA): MDA is a major product of the peroxidation of polyunsaturated fatty acids in cell membranes.[1] It is widely used as a biomarker for oxidative stress. MDA is a highly reactive molecule that can readily form adducts with proteins and DNA, leading to cellular dysfunction.[2]

-

Glyoxal and Methylglyoxal: These α-oxoaldehydes are primarily formed as byproducts of glycolysis and the degradation of glycated proteins.[3][4] Their levels are often elevated in diabetic patients due to hyperglycemia.[5][6] Like MDA, they are highly reactive and contribute to the formation of advanced glycation end products (AGEs).

Dialdehydes in the Plant Kingdom

While many aldehydes found in plants are monoaldehydes contributing to their characteristic aromas, some dialdehydes have also been identified. For instance, certain dialdehydic compounds are found in olive oil and are thought to contribute to its antibacterial properties.[7] Additionally, though not a this compound, cinnamaldehyde, a key component of cinnamon essential oil, is an α,β-unsaturated aldehyde with significant biological activities and serves as a relevant example of a naturally occurring reactive aldehyde.[8][9][10]

Biological Roles and Signaling Pathways

The high reactivity of dialdehydes underlies their diverse and often dual biological roles. At low concentrations, they can act as signaling molecules, while at higher concentrations, they are predominantly associated with cellular damage and toxicity.

Induction of Oxidative Stress and Cellular Damage

The accumulation of dialdehydes such as MDA and glyoxal is a hallmark of oxidative stress. Their ability to form covalent adducts with proteins, lipids, and nucleic acids can lead to:

-

Protein Dysfunction: Cross-linking of proteins can lead to enzyme inactivation, disruption of cellular structures, and the formation of protein aggregates.

-

DNA Damage: Adduct formation with DNA can be mutagenic and contribute to carcinogenesis.

-

Mitochondrial Dysfunction: MDA has been shown to induce mitochondrial dysfunction, leading to a decrease in the mitochondrial transmembrane potential and an increase in reactive oxygen species (ROS) production.[2]

Modulation of Signaling Pathways

Dialdehydes are increasingly recognized as modulators of key cellular signaling pathways, often in a concentration-dependent manner.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: MDA can activate the JNK and ERK components of the MAPK pathway, which are involved in cellular responses to stress, apoptosis, and proliferation.[2] The activation is often dependent on the generation of reactive oxygen species.

-

Nuclear Factor-kappa B (NF-κB) Signaling: Methylglyoxal has been shown to modulate the NF-κB signaling pathway. It can inhibit TNF-α-induced NF-κB activation by preventing the DNA binding of the p65 subunit.[11] However, in other contexts, it can activate NF-κB nuclear translocation via a p38-dependent pathway.[12][13][14][15]

-

Advanced Glycation End Product (AGE) - RAGE Signaling: Glyoxal and methylglyoxal are potent precursors of AGEs. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) can trigger a cascade of intracellular signaling events, including the activation of NADPH oxidase, leading to increased oxidative stress and inflammation. This pathway is strongly implicated in the complications of diabetes.

Implication in Disease

The damaging effects of dialdehydes and their dysregulation of signaling pathways link them to the pathophysiology of a wide range of diseases.

-

Neurodegenerative Diseases: Increased levels of MDA are found in the brains of patients with Alzheimer's disease and Parkinson's disease, contributing to neuronal damage.[2]

-

Diabetes and its Complications: Elevated levels of glyoxal and methylglyoxal in diabetic patients contribute to the formation of AGEs, which are central to the development of diabetic nephropathy, retinopathy, and neuropathy.[4][5][6][16]

-

Cardiovascular Diseases: MDA-modified LDL cholesterol is more atherogenic than native LDL, contributing to the development of atherosclerosis.

-

Cancer: The mutagenic potential of this compound-DNA adducts suggests a role in carcinogenesis.[17]

Quantitative Data

The concentration of dialdehydes in biological samples can vary significantly depending on the tissue, the individual's health status, and the analytical method used. The following tables provide a summary of reported concentrations of MDA and glyoxal/methylglyoxal in human plasma and tissues.

Table 1: Malonthis compound (MDA) Concentrations in Human Plasma/Serum

| Condition | Sample Type | Concentration (µM) | Analytical Method | Reference(s) |

| Healthy Adults | Plasma | 0.46 - 4.6 | TBARS, HPLC | [18] |

| Healthy (21-40 years) | Plasma | Men: 2.46 ± 1.09, Women: 1.79 ± 0.66 | TBARS | [18] |

| Healthy (41-60 years) | Plasma | Men: 2.99 ± 1.62, Women: 2.84 ± 1.67 | TBARS | [18] |

| Healthy (61-70 years) | Plasma | Men: 2.41 ± 1.61, Women: 4.54 ± 1.67 | TBARS | [18] |

| Type 2 Diabetes | Serum | 6.0 ± 2.1 | TBARS | [18] |

| COVID-19 Patients | Plasma | 1.24 (median) | GC-MS | [18] |

Table 2: Glyoxal and Methylglyoxal Concentrations in Human Plasma

| Condition | Analyte | Concentration (nmol/L) | Analytical Method | Reference(s) |

| Healthy Controls | Glyoxal | 328.2 ± 207.5 | LC-MS | [4][5] |

| Healthy Controls | Methylglyoxal | 439.2 ± 90.1 | LC-MS | [4][5] |

| Type 1 Diabetes | Glyoxal | 1051.8 ± 515.2 | LC-MS | [4][5] |

| Type 1 Diabetes | Methylglyoxal | 841.7 ± 237.7 | LC-MS | [4][5] |

| Newly Diagnosed T2DM | Methylglyoxal | 65.2 ± 19.2 (ng/mL) | HPLC-MS/MS | [16] |

| Healthy Controls | Methylglyoxal | 40.1 ± 11.1 (ng/mL) | HPLC-MS/MS | [16] |

Experimental Protocols

Accurate and reliable quantification of dialdehydes in biological samples is crucial for research in this field. The following are detailed methodologies for commonly used assays.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malonthis compound (MDA)

This is a widely used colorimetric method for measuring MDA. The principle is the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT) solution (in ethanol)

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Hydrochloric acid (HCl)

Protocol for Plasma/Serum Samples:

-

Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of BHT solution to prevent further lipid peroxidation during the assay.

-

Protein Precipitation: Add 500 µL of 20% TCA and vortex thoroughly to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Reaction: Transfer 400 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.

-

Incubate the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes on ice for 10 minutes to stop the reaction.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using TMP, which hydrolyzes to MDA under acidic conditions. A series of concentrations ranging from 0.5 to 20 µM is recommended.

-

Calculation: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Protocol for Cell Culture Supernatant:

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Reaction: To 500 µL of the supernatant, add 500 µL of a solution containing 15% TCA and 0.375% TBA in 0.25 N HCl.

-

Incubate in a boiling water bath for 15 minutes.

-

Cool on ice and centrifuge at 10,000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Use a standard curve as described above for quantification.[19][20][21][22][23]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC offers a more specific and sensitive method for quantifying dialdehydes compared to the TBARS assay. Derivatization is often employed to enhance detection.

Method using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: This method is suitable for the analysis of a wide range of aldehydes.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

C18 solid-phase extraction (SPE) cartridges

Protocol for Tissue Samples:

-

Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

-

Derivatization: To a known amount of the homogenate, add the DNPH solution and incubate at room temperature for 1-2 hours.

-

Extraction: Pass the derivatized sample through a C18 SPE cartridge pre-conditioned with acetonitrile and water.

-

Wash the cartridge with water to remove interferences.

-

Elute the DNPH-aldehyde derivatives with acetonitrile.

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector (DAD) at 365 nm.

-

Quantification: Use external standards of the DNPH derivatives of the target dialdehydes for calibration.[24][25][26][27]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds, including dialdehydes. Derivatization is necessary to increase the volatility of these compounds.

Method using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: This method is particularly suitable for the analysis of glyoxal and methylglyoxal in plasma.

Materials:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Internal standard (e.g., isotopically labeled this compound)

Protocol for Plasma Samples:

-

Sample Preparation: To a plasma sample, add the internal standard.

-

Derivatization: Add the PFBHA solution and incubate at 60-80°C for 30-60 minutes to form the oxime derivatives.

-

Extraction: After cooling, extract the derivatives with an organic solvent.

-

Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in a small volume of solvent.

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the derivatives. For example, start at 60°C, ramp to 280°C at 10°C/min.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of the this compound derivatives.

-

Quantification: Use the ratio of the peak area of the analyte to the internal standard for quantification against a calibration curve.[3][28][29][30][31]

-

Conclusion

Dialdehydes represent a fascinating and biologically significant class of molecules. While their accumulation is clearly linked to cellular damage and the progression of numerous diseases, emerging evidence points to their role as signaling molecules, adding a layer of complexity to their biological functions. For researchers and drug development professionals, understanding the natural occurrence, biological roles, and analytical methodologies for dialdehydes is crucial. This knowledge can pave the way for the development of novel diagnostic biomarkers for diseases associated with oxidative stress and the design of therapeutic strategies aimed at modulating the levels and activities of these reactive compounds. The continued investigation into the intricate world of dialdehydes holds great promise for advancing our understanding of human health and disease.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The cytotoxic mechanism of malonthis compound and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyoxal and methylglyoxal levels in diabetic patients: quantitative determination by a new GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma methylglyoxal and glyoxal are elevated and related to early membrane alteration in young, complication-free patients with Type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methylglyoxal and glyoxalase 1—a metabolic stress pathway-linking hyperglycemia to the unfolded protein response and vascular complications of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Aldehydic Markers of Lipid Peroxidation in Biological Tissues by HPLC with Fluorescence Detection | Springer Nature Experiments [experiments.springernature.com]

- 8. Sources, extraction and biological activities of cinnamaldehyde [tips.sums.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methylglyoxal suppresses TNF-alpha-induced NF-kappaB activation by inhibiting NF-kappaB DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylglyoxal activates NF-κB nuclear translocation and induces COX-2 expression via a p38-dependent pathway in synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Increased plasma levels of the methylglyoxal in patients with newly diagnosed type 2 diabetes 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Malonthis compound Level, Total Oxidant/Antioxidant Status and Oxidative Stress Index in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. interchim.fr [interchim.fr]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. A Simple HPLC/DAD Method Validation for the Quantification of Malonthis compound in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Simple HPLC/DAD Method Validation for the Quantification of Malonthis compound in Rodent's Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Dialdehyde Toxicity in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialdehydes are a class of organic compounds characterized by the presence of two aldehyde functional groups. Their high reactivity makes them valuable in various industrial and biomedical applications, including as crosslinking agents, disinfectants, and fixatives. However, this same reactivity is the root of their toxicity to biological systems. In cell culture, exposure to dialdehydes can lead to a cascade of detrimental events, including decreased cell viability, induction of apoptosis and necrosis, and the generation of oxidative stress. Understanding the mechanisms of dialdehyde toxicity is crucial for researchers in fields ranging from toxicology and drug development to biomaterials and tissue engineering. This guide provides a comprehensive overview of the core principles of this compound cytotoxicity, detailed experimental protocols for its assessment, and a summary of quantitative toxicity data.

Core Mechanisms of this compound Toxicity

The cytotoxic effects of dialdehydes are multifaceted and stem from their ability to react with a wide range of biological macromolecules. The primary mechanisms of toxicity include:

-

Protein and DNA Crosslinking: Aldehyde groups readily form covalent bonds with nucleophilic groups in proteins (e.g., lysine and cysteine residues) and DNA. This crosslinking can disrupt protein structure and function, inhibit enzyme activity, and cause DNA damage, such as interstrand crosslinks and DNA-protein crosslinks.[1][2] This damage can ultimately trigger cell cycle arrest and apoptosis.

-

Glutathione Depletion: Glutathione (GSH), a major intracellular antioxidant, plays a key role in detoxifying aldehydes. Dialdehydes can deplete cellular GSH stores, rendering the cells more susceptible to oxidative damage.[1]

-

Generation of Reactive Oxygen Species (ROS): The interaction of dialdehydes with cellular components can lead to the production of ROS.[3] This imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage lipids, proteins, and DNA, and activate stress-related signaling pathways.[4]

-

Mitochondrial Dysfunction: Mitochondria are key targets of this compound-induced toxicity. Damage to mitochondrial proteins and the electron transport chain can lead to a loss of mitochondrial membrane potential, increased ROS production, and the release of pro-apoptotic factors like cytochrome c.[5]

Common Dialdehydes and Their In Vitro Toxicity

Several dialdehydes are commonly studied in cell culture for their cytotoxic properties. Below is a summary of their characteristics and reported toxicities.

-

Glutaraldehyde: A five-carbon this compound widely used as a fixative and crosslinking agent. Its cytotoxicity is concentration and time-dependent.[6]

-

Formaldehyde: While technically a monoaldehyde, it is often studied in conjunction with dialdehydes due to its similar reactive properties. It is a known carcinogen and potent cytotoxic agent.[3][7] Its toxicity can be influenced by culture conditions, with the presence of thiols like cysteine offering a protective effect.[7]

-

Malonthis compound (MDA): A naturally occurring product of lipid peroxidation, MDA is often used as a biomarker of oxidative stress.[8][9] It can induce both apoptosis and necrosis in a time- and dose-dependent manner.[5]

-

Glyoxal: The smallest this compound, used in various industrial applications. It is considered less toxic than formaldehyde and has been explored as an alternative fixative.[10][11]

-

Oxidized Dextran: A polysaccharide that has been chemically modified to introduce aldehyde groups. Its cytotoxicity is generally lower than that of small molecule dialdehydes and depends on the degree of oxidation.[12][13] Highly oxidized dextran has been shown to be moderately cytotoxic.[13]

Data Presentation: Quantitative Toxicity of Dialdehydes

The following table summarizes the 50% inhibitory concentration (IC50) values for various dialdehydes across different cell lines, providing a comparative look at their cytotoxic potential.

| This compound | Cell Line | IC50 Value | Exposure Time | Reference |

| Glutaraldehyde | A549 (human lung carcinoma) | > 100 mg/L | Not Specified | [14] |

| Skin Fibroblasts | 99.9 ± 17.2 mg/L | Not Specified | [14] | |

| Formaldehyde | HepG2 (human liver carcinoma) | 103.8 ± 23.6 mg/L | Not Specified | [14] |

| A549 (human lung carcinoma) | > 200 mg/L | Not Specified | [15] | |

| Skin Fibroblasts | > 200 mg/L | Not Specified | [15] | |

| U2OS (human osteoblastic cells) | ~3 mM | Not Specified | [16] | |

| Malonthis compound | PC6-3 (pheochromocytoma) | > 100 µM | Not Specified | [17] |

| Glyoxal | Helianthus tuberosus (rhizome fragments) | 136 mg/L (EC30) | Not Specified | [14] |

| Oxidized Dextran | Hep-2 (human larynx carcinoma) | > 20 mg/mL | 14 hours | [7] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying this compound toxicity.

Caption: this compound-induced intrinsic apoptosis pathway.

References

- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde dehydrogenases in cellular responses to oxidative/electrophilic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bi-functional oxidized dextran–based hydrogel inducing microtumors: An in vitro three-dimensional lung tumor model for drug toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Multifunctional Oxidized Dextran as a Matrix for Stabilization of Octahedral Molybdenum and Tungsten Iodide Clusters in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Detection of Malonthis compound in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ERK is involved in EGF-mediated protection of tight junctions, but not adherens junctions, in acetaldehyde-treated Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glyoxal | OHCCHO | CID 7860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dialdehyde Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of dialdehyde functional groups. Dialdehydes are highly reactive compounds implicated in a range of biological processes, including protein cross-linking, oxidative stress, and cellular signaling. Their accurate detection and quantification are crucial in various research and development fields, particularly in drug development and toxicology. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS) for the characterization of these important molecules.

Spectroscopic Techniques for this compound Analysis

The analysis of dialdehydes relies on a suite of spectroscopic methods, each providing unique insights into their structure, concentration, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dialdehydes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The aldehydic protons of dialdehydes are highly deshielded and typically resonate in the downfield region of the spectrum, between 9 and 10 ppm.[1][2] The protons on the carbon atoms adjacent to the carbonyl groups (α-protons) are also deshielded and appear in the 2-2.7 ppm range.[1]

¹³C NMR Spectroscopy: The carbonyl carbons of aldehydes produce characteristic signals in the 190-200 ppm region of the ¹³C NMR spectrum.[3]

Table 1: ¹H and ¹³C NMR Chemical Shifts for Selected Dialdehydes

| This compound | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Succinaldehyde | CDCl₃ | 9.79 (s, 2H, CHO), 2.78 (s, 4H, CH₂)[4] | 201.9 (CHO), 43.5 (CH₂) |

| Phthalaldehyde (ortho) | - | 1-6H[5] | - |

| Phthalaldehyde (meta) | - | 1-6H | -[6] |

| Terephthalaldehyde | CDCl₃/DMSO-d₆ | - | -[7] |

| 3,4-Dibromothiophene-2,5-dicarbaldehyde | DMSO-d₆ | 9.96 (s, 1H)[8] | 184.3, 141.6, 123.7[8] |

Infrared (IR) Spectroscopy